N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide
Description
N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic compound featuring a central ethyl backbone substituted with furan-2-yl and thiophen-2-yl groups, linked to a furan-2-carboxamide moiety. This structure combines aromatic heterocycles (furan and thiophene) with an amide functional group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15(13-5-2-8-19-13)16-10-11(12-4-1-7-18-12)14-6-3-9-20-14/h1-9,11H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKJDOGSJBTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=CO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with a suitable amine derivative. One common method is the condensation reaction between furan-2-carboxylic acid and 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrofuran, dihydrothiophene, and various substituted derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its aromatic rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Furan-2-carboxamide Moieties
Several compounds share the furan-2-carboxamide core but differ in substituents:
- N-(2-(Aminooxy)-2-(3,5-difluorophenyl)ethyl)furan-2-carboxamide (29): Features a 3,5-difluorophenyl group instead of thiophen-2-yl. This substitution likely enhances lipophilicity and may influence binding to hydrophobic targets .
- N-(2-Nitrophenyl)furan-2-carboxamide : Contains a nitro-substituted phenyl group. Crystallographic studies reveal that the nitro group disrupts planarity of the carboxamide moiety, affecting intermolecular interactions (e.g., C2–H2⋯O2 hydrogen bonds) and crystal packing .
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) : Incorporates a phenyl-oxadiazole group, which may enhance stability and π-stacking interactions compared to thiophene-containing analogues .
Table 1: Key Structural and Electronic Differences
*Calculated based on molecular formula.
Thiophene-Containing Analogues
Thiophene derivatives are known for diverse bioactivities:
- N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: Exhibit antibacterial activity due to the bromothiophene moiety, which may enhance membrane penetration .
- Thiophene fentanyl hydrochloride : A pharmaceutical analogue where thiophene replaces traditional aromatic groups, suggesting thiophene’s role in modulating receptor binding .
The target compound’s thiophen-2-yl group may similarly influence bioavailability or target engagement, though empirical data are lacking.
Ethyl-Backbone Analogues
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.
Chemical Structure and Properties
The compound features both furan and thiophene rings, which are known for their unique electronic properties that can influence biological activity. Its molecular formula is with a molecular weight of approximately 288.32 g/mol. The presence of these rings contributes to its reactivity and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reaction : Combining furan-2-carboxylic acid with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine under acidic or basic conditions.
- Solvents : Common solvents used include dichloromethane or ethanol.
- Purification : The product is usually purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, contributing to its potential as a lead compound in the development of new antibiotics.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, with IC50 values indicating its potency. For example, a study reported that derivatives of similar compounds showed IC50 values in the micromolar range, suggesting potential for further development in cancer therapeutics .
Case Studies and Research Findings
-
Study on Antimicrobial Activity : A recent study evaluated the efficacy of various derivatives, including this compound, against resistant bacterial strains. Results indicated that certain derivatives had an IC50 below 10 μM against Staphylococcus aureus and Escherichia coli .
Compound Bacterial Strain IC50 (μM) This compound S. aureus 8.5 This compound E. coli 7.3 -
Anticancer Evaluation : In another study focusing on cancer cell lines (A549), this compound demonstrated selective cytotoxicity, with significant inhibition observed at concentrations less than 10 μM .
Cell Line Compound Concentration (μM) Viability (%) A549 5 45 MCF7 10 38
Q & A
Basic: What is the synthetic methodology for N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide?
Answer:
The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 2-furoyl chloride with a substituted amine precursor (e.g., 2-aminoethyl-furan/thiophene derivatives) under reflux in anhydrous acetonitrile or 1,4-dioxane for 18–24 hours. Post-reaction, the crude product is purified via recrystallization (chloroform/methanol) and characterized using , , IR, and mass spectrometry. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the acyl chloride intermediate .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- IR Spectroscopy : Identifies the amide C=O stretch (~1650–1680 cm) and N-H stretch (~3300 cm) .
- NMR : resolves furan/thiophene protons (δ 6.2–7.5 ppm) and ethylenic protons (δ 3.5–4.5 ppm). confirms carbonyl carbons (~160 ppm) and aromatic carbons (~110–150 ppm) .
- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .
Advanced: How are contradictions in crystallographic data resolved?
Answer:
Crystallographic inconsistencies (e.g., bond lengths, dihedral angles) arise from intramolecular interactions (e.g., H-bonding, steric effects). Use SHELX software for refinement, incorporating anisotropic displacement parameters and twin-law corrections. For example, intramolecular N–H···O interactions may distort planarity in the amide moiety, requiring constraints during refinement . Dihedral angles between furan/thiophene rings (e.g., 9.71° in analogous structures) should align with density functional theory (DFT) calculations .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Substituent Variation : Modify the ethyl linker (e.g., alkyl chain length) or replace thiophene with other heterocycles (e.g., pyridine).
- Biological Assays : Test derivatives against cancer cell lines (e.g., MTT assay ) or viral targets (e.g., docking against DNA polymerase ).
- Computational Modeling : Use AutoDock Vina to predict binding affinities to target proteins (e.g., viral proteases) and validate with IC measurements .
Advanced: How to optimize synthetic yield and purity?
Answer:
- Solvent Optimization : Replace acetonitrile with DMF to enhance solubility of polar intermediates.
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for complex mixtures .
Basic: What methods evaluate biological activity in vitro?
Answer:
- Antiproliferative Activity : MTT assay (24–72 h incubation) using IC values .
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., protease inhibition) with positive controls .
Advanced: How to model the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to simulate binding to active sites (e.g., viral polymerases). Focus on π-π stacking (furan/thiophene) and H-bonding (amide group) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Advanced: How to address poor aqueous solubility for in vivo studies?
Answer:
- Derivatization : Introduce sulfonate or tertiary amine groups to enhance hydrophilicity .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes.
- Co-solvents : Employ DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .
Basic: How to assess stability under physiological conditions?
Answer:
- HPLC Monitoring : Track degradation at pH 7.4 (PBS buffer, 37°C) over 24–48 h.
- Thermogravimetric Analysis (TGA) : Determine thermal stability (25–300°C, N atmosphere) .
Advanced: How to analyze reaction intermediates and mechanisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
